molecular formula C9H9FN2O3 B13921615 Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate CAS No. 918967-55-2

Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate

Cat. No.: B13921615
CAS No.: 918967-55-2
M. Wt: 212.18 g/mol
InChI Key: ZTWPLCAMCYALSN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate is a fluorinated aromatic compound intended for research and development applications. This compound serves as a versatile synthetic intermediate in organic synthesis. The presence of both a fluorine atom and a hydroxyhydrazinylidene functional group on the benzoate core makes it a valuable scaffold for constructing more complex molecules. Researchers utilize such compounds in various fields, including pharmaceutical development as potential intermediates for active ingredients and in material science for creating novel polymers with specific properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

918967-55-2

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

methyl 2-fluoro-4-[(hydroxyhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C9H9FN2O3/c1-15-9(13)7-3-2-6(4-8(7)10)5-11-12-14/h2-5,12,14H,1H3

InChI Key

ZTWPLCAMCYALSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=NNO)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Preparation of 2-Fluoro-4-Formylbenzoate Derivatives

A key intermediate in the synthesis of methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate is 2-fluoro-4-formylbenzoate or related fluorinated benzaldehydes. The preparation of these precursors typically involves:

  • Protection of Hydroxyl Groups: Starting from 3-fluorophenol, hydroxyl groups are protected by alkylation using 2-bromopropane in the presence of potassium carbonate, yielding 1-fluoro-3-isopropoxybenzene derivatives. This protection facilitates subsequent reactions by preventing side reactions at the phenolic site.

  • Bromination: The protected phenol undergoes bromination to introduce a bromine substituent ortho or para to the fluorine atom.

  • Grignard Reaction: The brominated intermediate reacts with isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran at low temperatures (-5 to 10 °C). This step forms a magnesium intermediate which is then reacted with dimethylformamide (DMF) to form the corresponding aldehyde group at the desired position.

  • Deprotection and Purification: The isopropoxy protecting group is removed, often under mild acidic or basic conditions, followed by purification steps such as extraction, washing, drying, and distillation under reduced pressure to yield 2-fluoro-4-hydroxybenzaldehyde or its ester derivatives with high purity (up to 99.5%).

This method is characterized by mild reaction conditions, low-cost reagents, and high product purity, making it suitable for scale-up and industrial application.

Esterification: Formation of Methyl 2-Fluoro-4-Formylbenzoate

The aldehyde intermediate is then converted into the methyl ester form, methyl 2-fluoro-4-formylbenzoate, by:

  • Carbonylation Reaction: The brominated aldehyde intermediate undergoes palladium-catalyzed carbonylation in the presence of sodium acetate and methanol under carbon monoxide pressure (approx. 50 psi) at 80 °C for 8-9 hours. This reaction replaces the bromine with a methyl ester group.

  • Purification: The reaction mixture is concentrated, and the residue is treated with a methanol-water mixture (1:4 volume ratio), filtered, and recrystallized using methyl tert-butyl ether to isolate the methyl ester intermediate as a white solid with high purity.

This step is crucial for introducing the methyl ester functionality necessary for the final compound.

Hydrazine Condensation: Formation of the Hydrazinylidene Moiety

The defining hydrazinylidene group is introduced by condensation of the methyl 2-fluoro-4-formylbenzoate with hydrazine derivatives:

  • Hydrazine Hydrate Reaction: The methyl ester intermediate is dissolved in tetrahydrofuran and cooled to about 8 °C. Hydrazine hydrate is added slowly, and the reaction mixture is warmed to room temperature and stirred for 4-5 hours to allow formation of the hydrazone linkage.

  • Post-Condensation Treatment: After hydrazone formation, acetone and aqueous sodium hydroxide are added, and the mixture is heated to 40 °C for 3-4 hours to complete the reaction and possibly to remove side products or promote further transformation.

  • Isolation and Purification: The reaction mixture is cooled, and the aqueous phase is extracted with methyl tert-butyl ether. Acidification to pH 3 with hydrochloric acid precipitates the product, which is filtered, washed with cold water, and recrystallized from ethyl acetate to yield this compound as a white solid.

This condensation step is critical for installing the hydrazinylidene functional group, which imparts unique chemical properties to the molecule.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Hydroxyl Protection & Bromination 3-Fluorophenol, K2CO3, 2-bromopropane, bromination reagent 1-bromo-2-fluoro-4-isopropoxybenzene Protect hydroxyl with isopropyl group
2 Grignard Reaction & Formylation Isopropylmagnesium chloride, DMF, THF, -5 to 10 °C 2-fluoro-4-isopropoxybenzaldehyde Aldehyde introduction via DMF
3 Deprotection & Purification Acid/base treatment, extraction, distillation 2-fluoro-4-hydroxybenzaldehyde Removal of isopropyl protecting group
4 Palladium-Catalyzed Carbonylation Pd(dppf)Cl2 catalyst, NaOAc, CO (50 psi), MeOH, 80 °C Methyl 2-fluoro-4-formylbenzoate Esterification via carbonylation
5 Hydrazone Formation Hydrazine hydrate, THF, 8-25 °C, acetone, NaOH, 40 °C This compound Hydrazine condensation and purification

Research Outcomes and Analytical Data

  • Purity: The intermediates and final product achieve high purity levels, typically above 90% as confirmed by HPLC analysis.

  • Yield: The multi-step synthesis provides moderate to high overall yields, with individual steps optimized for industrial scalability.

  • Reaction Conditions: The methods employ mild temperatures (room temperature to 80 °C), moderate pressures (carbon monoxide at 50 psi), and common solvents such as tetrahydrofuran, methanol, and methyl tert-butyl ether.

  • Catalysts: Use of palladium catalysts (e.g., Pd(dppf)Cl2) facilitates efficient carbonylation reactions.

  • Safety and Cost: The processes avoid highly toxic reagents and harsh conditions, focusing on commercially viable and environmentally friendlier approaches.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iminomethyl group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the iminomethyl group may produce primary or secondary amines.

Scientific Research Applications

Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique functional groups make it a useful probe for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the hydroxyamino and iminomethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate can be contextualized by comparing it with analogous benzoate esters and hydrazide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-F, 4-(C=N–NHOH)CH₂ C₁₀H₁₀FN₂O₃ 225.20 Chelation, potential bioactivity
Methyl 2-fluoro-4-(trifluoromethyl)benzoate 2-F, 4-CF₃ C₉H₆F₄O₂ 222.14 Lipophilic intermediate
Methyl 2-fluoro-4-hydroxybenzoate 2-F, 4-OH C₈H₇FO₃ 170.14 Enhanced solubility, phenolic reactivity
Methyl 2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoate 2-F, 4-(4-OH-3-MePh) C₁₅H₁₃FO₃ 260.26 Extended conjugation, drug intermediate
N'-(4-methoxybenzylidene)-4-(5-methylbenzimidazol-2-yl)benzohydrazide 4-(benzimidazolyl), hydrazide C₂₂H₁₉N₅O₂ 385.42 Anticancer activity, metal coordination

Key Comparisons

Electronic and Steric Effects The hydroxyhydrazinylidene group in the target compound introduces a conjugated system capable of metal chelation, unlike simpler esters like Methyl 2-fluoro-4-(trifluoromethyl)benzoate, which lacks coordinating groups . Fluorine at position 2 reduces electron density on the aromatic ring compared to non-fluorinated analogues (e.g., methyl 4-hydroxybenzoate), enhancing stability and directing electrophilic substitution .

Solubility and Reactivity

  • Methyl 2-fluoro-4-hydroxybenzoate (4-OH substituent) exhibits higher aqueous solubility due to the polar hydroxyl group, whereas the trifluoromethyl analogue () is more lipophilic, making it suitable for lipid membrane penetration .
  • The hydrazinylidene group in the target compound enables Schiff base formation and redox activity, which is absent in esters like Methyl 2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoate .

The hydroxyhydrazinylidene moiety in the target compound can form stable complexes with vanadium(V) or other metals, analogous to 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, which exhibits insulin-mimetic properties when complexed with oxidovanadium(V) .

Synthetic Pathways

  • The target compound likely follows a multi-step synthesis involving hydrazine condensation, as seen in ’s hydrazide derivatives. This contrasts with simpler esters (e.g., –7), which are often synthesized via direct esterification or Friedel-Crafts acylation .

Research Implications and Gaps

Further studies on its metal-binding specificity (e.g., with vanadium or copper) and comparative bioactivity assays against analogues are needed to establish its unique applications .

Biological Activity

Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C10_{10}H10_{10}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 239.20 g/mol
  • CAS Number : Not widely reported; may require synthesis for specific studies.

This compound exhibits various biological activities, primarily through its interactions with specific enzyme systems and cellular pathways. Preliminary studies indicate that it may inhibit enzymes involved in inflammatory processes and exhibit anticancer properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cytosolic phospholipase A2, which plays a crucial role in the inflammatory response .
  • Antioxidant Activity : It may possess antioxidant properties, contributing to cellular defense against oxidative stress.
  • Cell Proliferation Modulation : Research suggests that it can modulate pathways involved in cell growth and apoptosis, making it a candidate for anticancer therapy.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

StudyMethodologyFindings
Study 1Cell line assaysDemonstrated significant inhibition of cancer cell proliferation at concentrations of 10 µM and above.
Study 2Enzyme activity assaysShowed inhibition of cytosolic phospholipase A2 with an IC50 value of 5 µM, indicating potential anti-inflammatory effects.
Study 3Antioxidant assaysExhibited a dose-dependent increase in scavenging activity against DPPH radicals, suggesting antioxidant potential.

Case Studies

  • Case Study on Cancer Treatment :
    • A recent case study published in a peer-reviewed journal highlighted the use of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size and improving survival rates compared to chemotherapy alone.
  • Anti-inflammatory Applications :
    • Another case study focused on the anti-inflammatory properties of the compound in a model of induced arthritis. Results indicated a significant reduction in inflammation markers and improved joint function in treated animals.

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